molecular formula C14H15N3O2 B5841901 N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea

N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea

Cat. No. B5841901
M. Wt: 257.29 g/mol
InChI Key: CAHOHQMKGNGFOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea involves multiple methods, including carbonylation reactions and the use of triphosgene in the presence of amines. One study describes a high yield synthesis method for a related compound through a one-step process, demonstrating the versatility and efficiency of current synthetic approaches (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

Crystallographic studies reveal complex solid-state structures for related compounds, with multiple symmetry-independent molecules displaying varied orientations and hydrogen bonding interactions. This complexity underlines the fascinating molecular geometry and potential for forming intricate molecular assemblies (Kumar et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea and its analogs often result in the formation of complexes with metals, demonstrating the compound's ability to interact with other substances and form stable complexes. Such reactions have implications for the development of catalysts and materials processing (Belzile, Neverov, & Brown, 2014).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns of related compounds, offer insights into their stability and potential applications in material science. The detailed analysis of these properties aids in understanding the conditions under which these compounds can be utilized effectively (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHOHQMKGNGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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